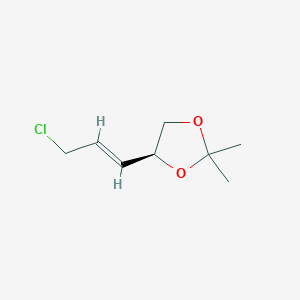
(S)-4,5-Isopropylidene-2-pentenyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-Isopropylidene-2-pentenyl chloride is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is also known as IPCl and is widely used in the synthesis of various organic compounds. In
Mechanism of Action
The mechanism of action of IPCl involves the addition of HCl to the double bond of isoprene, resulting in the formation of a carbocation intermediate. The carbocation intermediate can undergo various reactions such as nucleophilic addition, elimination, and rearrangement, leading to the formation of different organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of IPCl. However, studies have shown that IPCl has low toxicity and is not mutagenic or carcinogenic. IPCl has also been used as a solvent in the extraction of natural products from plants.
Advantages and Limitations for Lab Experiments
The advantages of IPCl include its high yield, low toxicity, and ease of synthesis. IPCl is also a versatile reagent that can be used in the synthesis of various organic compounds. However, the limitations of IPCl include its sensitivity to air and moisture, which can lead to the formation of impurities. IPCl is also a hazardous chemical that requires careful handling and storage.
Future Directions
There are several future directions for the research and development of IPCl. One potential direction is the optimization of the synthesis method to improve the yield and purity of IPCl. Another direction is the exploration of IPCl as a reagent in the synthesis of natural products with significant biological activities. IPCl can also be used in the production of fine chemicals and polymers. Additionally, the biochemical and physiological effects of IPCl need to be further studied to determine its potential applications in the pharmaceutical industry.
Conclusion:
In conclusion, (S)-4,5-Isopropylidene-2-pentenyl chloride is a versatile reagent that has potential applications in the synthesis of various organic compounds. The synthesis of IPCl involves the reaction of isoprene with HCl gas in the presence of a catalyst. IPCl has low toxicity and is not mutagenic or carcinogenic. However, IPCl is a hazardous chemical that requires careful handling and storage. There are several future directions for the research and development of IPCl, including the optimization of the synthesis method and the exploration of its potential applications in the pharmaceutical industry.
Synthesis Methods
The synthesis of IPCl involves the reaction of isoprene with HCl gas in the presence of a catalyst such as aluminum chloride. The reaction results in the formation of (S)-4,5-Isopropylidene-2-pentenyl chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
IPCl has been extensively used in the synthesis of various organic compounds such as α,β-unsaturated ketones, aldehydes, and carboxylic acids. These compounds have potential applications in the pharmaceutical industry, agrochemical industry, and the production of fine chemicals. IPCl has also been used in the synthesis of natural products such as terpenoids, which have significant biological activities.
properties
IUPAC Name |
(4S)-4-[(E)-3-chloroprop-1-enyl]-2,2-dimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZOEZHRMQLZPD-SDLBARTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)/C=C/CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,5-Isopropylidene-2-pentenyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxylic acid, [methoxy(methylamino)methylene]-, ethyl ester (9CI)](/img/no-structure.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
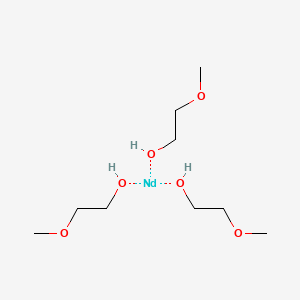
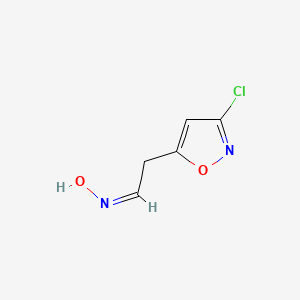
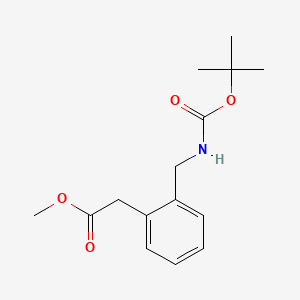
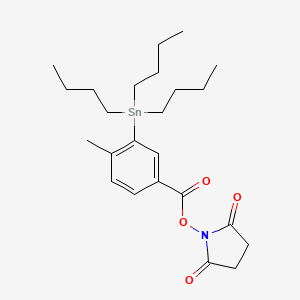

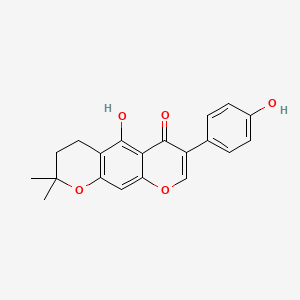
![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)